2-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}-N-isopropylbenzamide
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Overview
Description
2-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}-N-isopropylbenzamide is a complex organic compound with a unique structure that includes a dibenzo[c,e][1,2]thiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}-N-isopropylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the dibenzo[c,e][1,2]thiazine core, followed by the introduction of the ethyl group and the acylation reaction to attach the acetyl group. The final step involves the coupling of the acylated intermediate with N-isopropylbenzamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}-N-isopropylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}-N-isopropylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
- 6H-Dibenzo[c,e][1,2]oxaphosphinine 6-oxide
- 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
Uniqueness
2-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}-N-isopropylbenzamide is unique due to its specific structural features, such as the combination of the dibenzo[c,e][1,2]thiazine ring with the acetyl and isopropylbenzamide groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C26H27N3O4S |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-[[2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetyl]amino]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C26H27N3O4S/c1-4-18-13-14-23-21(15-18)19-9-6-8-12-24(19)34(32,33)29(23)16-25(30)28-22-11-7-5-10-20(22)26(31)27-17(2)3/h5-15,17H,4,16H2,1-3H3,(H,27,31)(H,28,30) |
InChI Key |
DWXPJBKUCTXFRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4C(=O)NC(C)C |
Origin of Product |
United States |
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